molecular formula C79H111N21O20S B12394158 (Diacetyl)-|A-MSH

(Diacetyl)-|A-MSH

Cat. No.: B12394158
M. Wt: 1706.9 g/mol
InChI Key: HVKPKJWSDNREBR-AJXWOIMWSA-N
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Description

(Diacetyl)-|A-MSH, also known as butane-2,3-dione, is an organic compound with the chemical formula (CH₃CO)₂. It is a yellow liquid with an intensely buttery flavor. This compound is a vicinal diketone, meaning it has two carbonyl groups (C=O) adjacent to each other. Diacetyl occurs naturally in alcoholic beverages and some cheeses and is added as a flavoring to some foods to impart its buttery flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of diacetyl . The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

In the brewing industry, diacetyl is produced as a byproduct of yeast metabolism during fermentation. Yeasts produce diacetyl during primary fermentation and then reabsorb it during secondary fermentation . This process can be optimized through genetic manipulation of yeast strains to reduce diacetyl production and shorten the maturation period .

Chemical Reactions Analysis

Types of Reactions

Diacetyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Diacetyl exerts its effects through several mechanisms:

Comparison with Similar Compounds

Diacetyl is similar to other diketones such as acetyl propionyl (2,3-pentanedione) and acetoin. it is unique in its intense buttery flavor and its role in yeast metabolism during fermentation .

Similar Compounds

Properties

Molecular Formula

C79H111N21O20S

Molecular Weight

1706.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-/m0/s1

InChI Key

HVKPKJWSDNREBR-AJXWOIMWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C

Origin of Product

United States

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